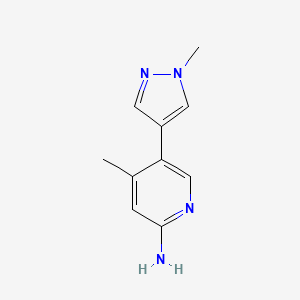

4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC16211451

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4 |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 4-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C10H12N4/c1-7-3-10(11)12-5-9(7)8-4-13-14(2)6-8/h3-6H,1-2H3,(H2,11,12) |

| Standard InChI Key | WYENMRBNHJFQNJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C2=CN(N=C2)C)N |

Introduction

Synthesis and Preparation

The synthesis of pyridine-pyrazole compounds typically involves the reaction of pyrazole derivatives with pyridine precursors. For example, the synthesis of similar compounds might involve the use of palladium-catalyzed cross-coupling reactions or other methods to form the desired heterocyclic structure.

Biological Activities

Pyrazole and pyridine derivatives have been explored for various biological activities, including anticancer, antioxidant, and anti-inflammatory properties . The presence of a pyrazole ring in a molecule often confers potential therapeutic benefits, as seen in several drugs on the market .

| Biological Activity | Example Compounds |

|---|---|

| Anticancer | Pyrazole derivatives |

| Antioxidant | Pyrazole-based compounds |

| Anti-inflammatory | Pyridine-pyrazole hybrids |

Potential Applications

Given the structural similarity to compounds with known biological activities, 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine could be investigated for potential applications in medicinal chemistry, such as:

-

Pharmaceuticals: As a potential lead compound for drug development, targeting specific biological pathways.

-

Biological Research: As a tool for studying cellular processes or as a probe in biochemical assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume